N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at the 4-position. The pyrazole ring is N-methylated and further functionalized with a pyridin-2-ylmethyl group.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-27-16-8-6-9-17-18(16)23-20(28-17)25(13-14-7-4-5-11-21-14)19(26)15-10-12-22-24(15)2/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJDVPPUYZHGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 4-ethoxyaniline with carbon disulfide and bromine in the presence of a base to form 4-ethoxybenzo[d]thiazole.
Pyrazole Formation: The next step involves the formation of the pyrazole ring. This can be done by reacting hydrazine with an appropriate diketone or β-keto ester to form the pyrazole core.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole intermediates with pyridine-2-carboxaldehyde under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis Optimization : highlights coupling reagents (e.g., HATU, EDCI) for amide bond formation, a method likely applicable to the target compound .
- Contradictions : Ethoxy substituents (target) are less electronegative than chloro groups (), which may reduce off-target reactivity but also diminish halogen-bonding efficacy .
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a unique arrangement of heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.47 g/mol. Its structure consists of a thiazole ring fused with an ethoxy-substituted benzene, a pyrazole moiety, and a pyridine group. This diverse structural framework is believed to contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.47 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antibacterial properties. For instance, derivatives containing thiazole and pyrazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial topoisomerases suggests a mechanism of action that disrupts bacterial DNA replication.
Antifungal Activity
In addition to antibacterial effects, preliminary studies suggest potential antifungal activity. Similar compounds have been reported to inhibit fungal growth by targeting specific cellular pathways, although detailed studies on this compound are still required to establish its efficacy .
Anticancer Potential
The anticancer activity of this compound has been explored through in vitro studies. Preliminary findings indicate that it may induce apoptosis in cancer cell lines by activating intrinsic and extrinsic signaling pathways . The compound's unique structure could enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- DNA Topoisomerases : Inhibition of topoisomerases involved in DNA replication.
- Cell Cycle Regulation : Induction of cell cycle arrest leading to apoptosis in cancer cells.
- Enzyme Inhibition : Potential inhibition of enzymes critical for bacterial survival and proliferation.
Case Studies
Several case studies have highlighted the biological activities of compounds similar to this compound:
- Antibacterial Study : A study demonstrated that thiazole derivatives exhibited IC50 values lower than traditional antibiotics like ampicillin, indicating superior antibacterial potency .
- Anticancer Research : In vitro tests on human cancer cell lines revealed that certain pyrazole derivatives can significantly reduce cell viability, suggesting their potential as anticancer agents .
- Fungal Inhibition : Compounds with similar structures were found to inhibit fungal growth effectively, warranting further investigation into the antifungal properties of this compound .
Q & A
Q. What are the common synthetic routes for N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide and related heterocyclic compounds?
Methodological Answer: Synthesis of analogous carboxamide derivatives typically involves multi-step reactions:
- Cyclocondensation : Formation of pyrazole or thiazole cores via reactions between hydrazines, carbonyl compounds (e.g., ethyl acetoacetate), and aryl aldehydes ().
- Nucleophilic Substitution : Introduction of ethoxy or pyridinylmethyl groups using reagents like 4-ethoxybenzothiazol-2-amine or pyridin-2-ylmethanamine under basic conditions ().
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid intermediates and amines ().
Q. Key Optimization Parameters :
Q. Table 1: Synthesis Methods for Analogous Compounds
Q. How are structural and purity characteristics of such compounds validated?
Methodological Answer: Validation relies on complementary analytical techniques:
Q. Table 2: Analytical Techniques for Characterization
| Technique | Parameter Measured | Example Data from Evidence |
|---|---|---|
| ¹H NMR | Proton environment | δ 2.5 (s, 3H, CH₃) |
| HPLC | Purity (%) | 98–99% |
| Elemental Analysis | C/H/N/S ratio | C: 54.3% (calc. 54.1%) |
Q. What are common structural modifications to enhance solubility or bioavailability?
Methodological Answer: Strategies include:
- Polar Group Introduction : Adding hydroxyethyl or pyridinylmethyl moieties ().
- Heterocycle Variation : Replacing benzo[d]thiazole with pyrimidine or triazole rings ().
- Prodrug Design : Esterification of carboxamide groups (e.g., ethyl esters hydrolyzed in vivo) ().
Example Modification :
Replacing the ethoxy group with trifluoromethyl (as in ) increases lipophilicity and metabolic stability.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of carboxamide derivatives?
Methodological Answer:
- DoE (Design of Experiments) : Systematic variation of solvents (DMF vs. THF), catalysts (Pd/C vs. CuI), and stoichiometry ().
- Computational Guidance : Quantum chemical calculations predict favorable reaction pathways (e.g., transition state energies) ().
- Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h for cyclization) ().
Case Study :
In , alkylation of thiol intermediates achieved 85% yield using K₂CO₃ in acetone at 60°C, versus 50% yield at room temperature.
Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability Assays : LC-MS/MS analysis identifies rapid hepatic clearance (e.g., cytochrome P450-mediated oxidation) ().
- Molecular Docking : Predicts target binding vs. off-target interactions (e.g., showed 9c binding to α-glucosidase with ΔG = −8.2 kcal/mol).
- Pharmacokinetic Profiling : Adjust logP (e.g., <3 for CNS penetration) via substituent tuning ().
Example :
A compound with high in vitro IC₅₀ but low in vivo efficacy may require PEGylation to enhance plasma half-life.
Q. What computational methods predict binding affinities and guide analog design?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates protein-ligand interactions over time (e.g., 100 ns trajectories for stability assessment) ().
- QSAR Modeling : Relates substituent electronic parameters (Hammett σ) to activity ().
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent changes (e.g., −OH vs. −OCH₃) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
